molecular formula C13H11N3O2 B2488555 Ethyl 4-amino-8-cyanoquinoline-3-carboxylate CAS No. 1279209-02-7

Ethyl 4-amino-8-cyanoquinoline-3-carboxylate

Cat. No.: B2488555
CAS No.: 1279209-02-7
M. Wt: 241.25
InChI Key: QGBFHTFGHPLYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ethyl 4-amino-8-cyanoquinoline-3-carboxylate has several scientific research applications:

Safety and Hazards

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-8-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-8-cyanoquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl 4-amino-8-cyanoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)10-7-16-12-8(6-14)4-3-5-9(12)11(10)15/h3-5,7H,2H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBFHTFGHPLYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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